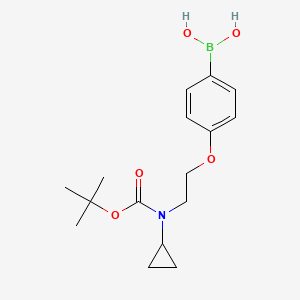

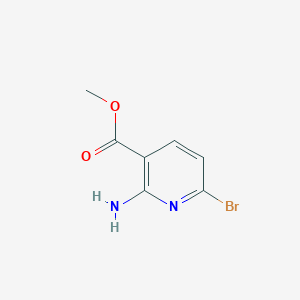

(4-(2-((Tert-butoxycarbonyl)(cyclopropyl)amino)ethoxy)phenyl)boronic acid

Overview

Description

The compound (4-(2-((Tert-butoxycarbonyl)(cyclopropyl)amino)ethoxy)phenyl)boronic acid is a versatile chemical compound with potential applications in scientific research. It belongs to the class of organic compounds known as gamma amino acids and derivatives, which are amino acids having a (-NH2) group attached to the gamma carbon atom . It offers a unique combination of properties that make it useful in various fields, including organic synthesis, drug development, and catalysis.

Synthesis Analysis

The compound can be synthesized using Suzuki–Miyaura coupling, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . This process involves the use of a variety of organoboron reagents, which have been developed with properties tailored for application under specific Suzuki–Miyaura coupling conditions .Chemical Reactions Analysis

Boronic acids, such as(4-(2-((Tert-butoxycarbonyl)(cyclopropyl)amino)ethoxy)phenyl)boronic acid, have the ability to reversibly bind diol functional groups . This property has been utilized for the fluorescent detection of saccharides . Furthermore, it can be an effective catalyst for the amidation and esterification of carboxylic acids .

Scientific Research Applications

Organic Synthesis and Catalysis

Synthesis of Amino Acid Derivatives

The tert-butoxycarbonyl (Boc) group plays a crucial role in the synthesis of protected amino acids, essential for peptide synthesis. Boc protecting groups are used due to their stability towards racemization and ease of removal under mild acidic conditions (Heydari et al., 2007), (Baburaj & Thambidurai, 2012).

Peptide Synthesis

Boc groups are instrumental in the synthesis of peptides, including the preparation of N-Boc-protected amino acids for use in solid-phase peptide synthesis. The method is suitable for large-scale preparations, demonstrating the Boc group's importance in synthesizing peptides and modified amino acids (Vorbrüggen, 2008).

Chemical Methodology Development

Catalysis and Green Chemistry

Research on Boc-protected amino acid derivatives has contributed to the development of environmentally friendly catalytic processes. These processes aim to reduce reaction times and avoid the formation of undesirable side products, making the synthesis of Boc-protected amino acids more efficient and sustainable (Heydari et al., 2007).

Advanced Synthesis Techniques

The versatility of Boc-protected amino acids allows for their use in complex organic synthesis processes, including the stereospecific synthesis of chiral alkinylogous amino acids. This demonstrates the Boc group's utility in synthesizing structurally complex and stereochemically defined compounds (Reetz, Strack, Kanand, & Goddard, 1996).

Material Science

- Polymer Science Applications: Boc-protected amino acids are used in the study of diffusion processes in polymer supports for solid-phase peptide synthesis. Understanding the diffusion of Boc-protected amino acids in different polymer matrices is crucial for optimizing peptide synthesis efficiency and scalability (Yamane et al., 2003).

Safety And Hazards

The compound should be handled with care. It is recommended to keep the container tightly closed, protect it from moisture, and handle it under inert gas . It should be kept away from heat, sparks, open flames, and hot surfaces . Direct contact with the skin, eyes, and clothing should be avoided . If swallowed or inhaled, medical advice should be sought immediately .

properties

IUPAC Name |

[4-[2-[cyclopropyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]ethoxy]phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24BNO5/c1-16(2,3)23-15(19)18(13-6-7-13)10-11-22-14-8-4-12(5-9-14)17(20)21/h4-5,8-9,13,20-21H,6-7,10-11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULZKZUQOUVRJKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)OCCN(C2CC2)C(=O)OC(C)(C)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24BNO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-(2-((Tert-butoxycarbonyl)(cyclopropyl)amino)ethoxy)phenyl)boronic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(2,6-Dichlorobenzyl)sulfonyl]piperidine-4-carboxylic acid](/img/structure/B1458561.png)

![2-Azaspiro[4.4]nonane-4-carbonitrile](/img/structure/B1458567.png)

![4-Methyl-3-[methyl(methylsulfonyl)amino]benzoic acid](/img/structure/B1458573.png)

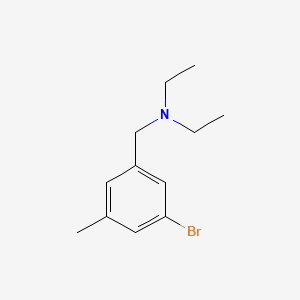

![methyl 6-bromo-2-(2-methoxy-2-oxoethyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylate](/img/structure/B1458575.png)

![methyl N-propyl-N-[2-(2,4,6-trichlorophenoxy)ethyl]carbamate](/img/structure/B1458581.png)